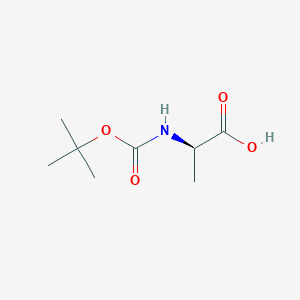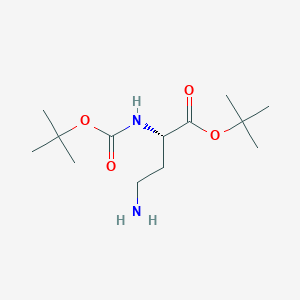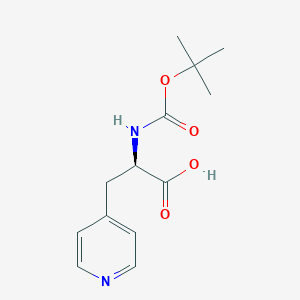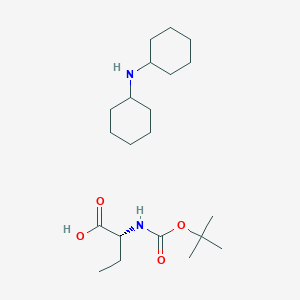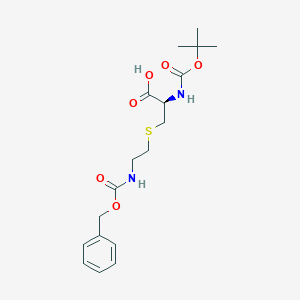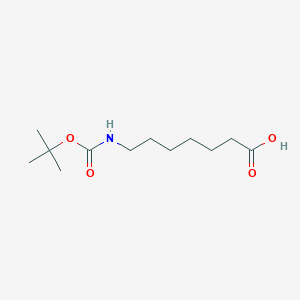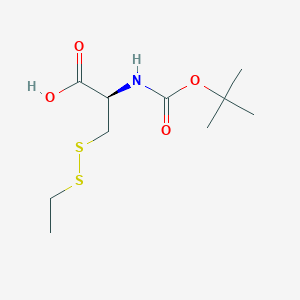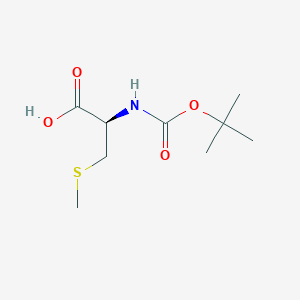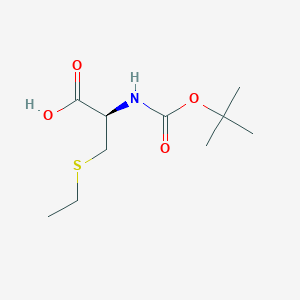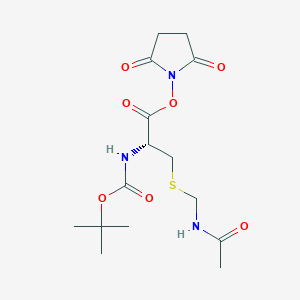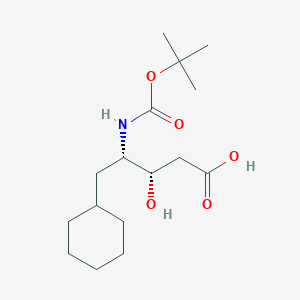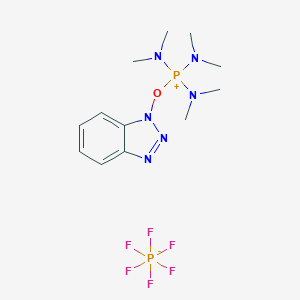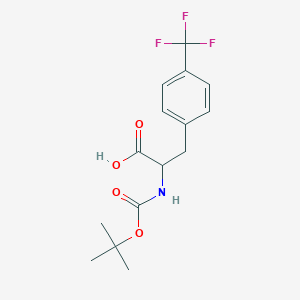
Boc-4-(trifluoromethyl)-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-4-(trifluoromethyl)-D-phenylalanine” is also known as “®-3- (Boc-amino)-3- [4- (trifluoromethyl)phenyl]propionic acid” or “Boc-4- (trifluoromethyl)-L-β-phenylalanine”. Its empirical formula is C15H18F3NO4 .
Molecular Structure Analysis
The molecular formula of “Boc-4-(trifluoromethyl)-D-phenylalanine” is C16H20F3NO4, with an average mass of 347.329 Da and a monoisotopic mass of 347.134430 Da .Chemical Reactions Analysis
While specific chemical reactions involving “Boc-4-(trifluoromethyl)-D-phenylalanine” are not available, Boc-amino acids are generally used in peptide synthesis. They can undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Physical And Chemical Properties Analysis
“Boc-4-(trifluoromethyl)-D-phenylalanine” is a solid compound . Unfortunately, detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Sensors and Biosensors for Amino Acids
A notable application of Boc-4-(trifluoromethyl)-D-phenylalanine is in the development of sensors and biosensors for detecting amino acids, specifically phenylalanine, tyrosine, and tryptophan. The use of conducting polymers and molecularly imprinted polymers in electrochemical sensors and biosensors has been explored for their potential in monitoring diseases associated with these amino acids, as well as in the quality control of medicines. This application is crucial for the fields of medicine and pharmacy, providing efficient devices for study and disease monitoring (A. Dinu & C. Apetrei, 2022).
Photocatalysis Enhancement
Another significant application is in the field of photocatalysis, where modifications of (BiO)2CO3 (BOC) have shown promising results in enhancing photocatalytic performance under visible light. This application spans across various fields including healthcare, with the potential for use in environmental purification and energy conversion. The modification strategies developed aim to overcome the limitations posed by BOC's wide band gap, thereby improving its utility in photocatalytic reactions (Zilin Ni et al., 2016).
Drug Delivery Systems in Cancer Therapy
In cancer therapy, particularly in boron neutron capture therapy (BNCT), Boc-4-(trifluoromethyl)-D-phenylalanine-related compounds have been applied in drug delivery systems. These systems aim to selectively deliver boron atoms to cancer cells, maximizing the therapeutic effect while minimizing damage to healthy cells. This application demonstrates the potential of using boron-containing compounds in developing targeted therapies for various cancers (H. Yanagië et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
Boc-4-(trifluoromethyl)-D-phenylalanine derivatives have found applications in the development of organic light-emitting diodes (OLEDs). Specifically, materials based on the BODIPY platform, which is related to the chemical structure of interest, have been explored for their potential as metal-free infrared emitters. This application highlights the versatility of these compounds in electronic and photonic devices, offering new opportunities for the design of efficient, low-cost OLEDs (B. Squeo & M. Pasini, 2020).
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-(trifluoromethyl)-D-phenylalanine | |
CAS RN |
82317-83-7 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



